BenchChemオンラインストアへようこそ!

tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate

Physicochemical profiling Drug-likeness Lead optimization

tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate (CAS 915135-20-5) is a Boc-protected N-arylpiperazine derivative with the molecular formula C15H20FN3O4 and a molecular weight of 325.34 g/mol. It belongs to the class of nitro-substituted phenylpiperazine building blocks widely employed in pharmaceutical research.

Molecular Formula C15H20FN3O4
Molecular Weight 325.34 g/mol
CAS No. 915135-20-5
Cat. No. B1439844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate
CAS915135-20-5
Molecular FormulaC15H20FN3O4
Molecular Weight325.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-]
InChIInChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-9-7-17(8-10-18)12-6-4-5-11(16)13(12)19(21)22/h4-6H,7-10H2,1-3H3
InChIKeyMUONWOLEGDYZRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate (CAS 915135-20-5): A Strategic Boc-Protected Piperazine Building Block for Medicinal Chemistry


tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate (CAS 915135-20-5) is a Boc-protected N-arylpiperazine derivative with the molecular formula C15H20FN3O4 and a molecular weight of 325.34 g/mol [1]. It belongs to the class of nitro-substituted phenylpiperazine building blocks widely employed in pharmaceutical research. The compound features a distinctive 3-fluoro-2-nitrophenyl substitution pattern, where the ortho-nitro group electronically activates the adjacent fluoro substituent, creating a regiochemically defined scaffold for sequential derivatization . This specific substitution pattern distinguishes it from other fluoro-nitro regioisomers and non-fluorinated analogs that are commonly used as piperazine intermediates in drug discovery programs targeting kinases, GPCRs, and CNS receptors [2].

Why CAS 915135-20-5 Cannot Be Replaced by Other Boc-Piperazine Nitrophenyl Analogs: Substituent Position Determines Synthetic Utility and Downstream Target Engagement


The 3-fluoro-2-nitrophenyl arrangement in CAS 915135-20-5 creates an electronic and steric environment that is fundamentally distinct from its closest regioisomers and non-fluorinated analogs. In this scaffold, the nitro group at the ortho position exerts a strong electron-withdrawing effect that activates the fluorine at the meta position (C-3) for nucleophilic aromatic substitution (SNAr), while simultaneously directing further functionalization at the remaining unsubstituted positions through its meta-directing influence in electrophilic substitution [1]. The 4-fluoro-2-nitrophenyl isomer (CAS 874814-94-5) positions the fluorine para to the piperazine nitrogen, altering the electronic distribution and the vector of any downstream derivatization. The non-fluorinated 2-nitrophenyl analog (CAS 170017-73-9) lacks the fluorine handle entirely, precluding subsequent fluorine-directed chemistry and eliminating the additional hydrogen-bond acceptor that influences target binding in biological systems [2]. These are not interchangeable building blocks; the choice of regioisomer directly dictates the accessible chemical space of the final library compounds.

Quantitative Comparative Evidence for tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate (CAS 915135-20-5)


Physicochemical Property Differentiation: 3-Fluoro Substitution Increases Molecular Weight, Lipophilicity, and Hydrogen-Bond Acceptor Count Relative to Non-Fluorinated Analog

The introduction of a fluorine atom at the 3-position of the 2-nitrophenyl ring alters key physicochemical parameters relevant to pharmacokinetics and target binding. Relative to the non-fluorinated analog tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate (CAS 170017-73-9), the target compound shows a +18.00 Da increase in molecular weight, a +0.1 unit increase in computed XLogP3-AA, and one additional hydrogen-bond acceptor [1][2]. These differences, although modest in absolute terms, are significant in the context of lead optimization where even subtle changes in lipophilicity and hydrogen-bonding capacity can affect membrane permeability, metabolic stability, and off-target binding profiles.

Physicochemical profiling Drug-likeness Lead optimization

Synthetic Efficiency: 96.5% Yield Demonstrates Highly Efficient and Regioselective SNAr Reaction at the 3-Fluoro Position of 1,3-Difluoro-2-nitrobenzene

The synthesis of CAS 915135-20-5 proceeds via an SNAr reaction between 1,3-difluoro-2-nitrobenzene and N-Boc-piperazine in DMSO with K2CO3 at room temperature for 30 minutes, yielding 96.5% of the desired product . The ortho-nitro group activates both fluorine substituents, but the reaction occurs regioselectively at the fluorine positioned between the nitro group and the other fluorine (3-position), leaving the 1-fluoro position intact for potential subsequent derivatization. This high yield under mild conditions (room temperature, 30 min) contrasts with the typically lower yields reported for SNAr reactions on less-activated substrates, where extended heating and excess nucleophile are often required.

Process chemistry SNAr reaction Building block synthesis

Regioisomeric Differentiation: 3-Fluoro-2-nitrophenyl vs. 4-Fluoro-2-nitrophenyl Provides a Distinct Vector for Downstream Functionalization

The target compound positions the fluorine substituent at the 3-position (meta to piperazine nitrogen attachment), whereas the commercially available 4-fluoro isomer (CAS 874814-94-5) positions fluorine at the 4-position (para to the piperazine nitrogen) [1][2]. This regioisomeric difference is non-trivial: the 3-fluoro group in the target compound is electronically conjugated with the ortho-nitro group, creating a push-pull system that alters the electron density on the aromatic ring. In the 4-fluoro isomer, the fluorine is positioned distant from the nitro group, resulting in a different electronic profile. These differences directly affect the reactivity of the remaining unsubstituted positions (C-4, C-5, C-6 in the target; C-3, C-5, C-6 in the 4-fluoro isomer) for further electrophilic or nucleophilic substitution, and also alter the trajectory of any substituents added at those positions relative to the piperazine core.

Regiochemistry Structure-activity relationship Scaffold diversification

Ortho-Nitro Activation Enables Sequential SNAr Chemistry: The 3-Fluoro-2-nitrophenyl Scaffold as a Dual-Functionalization Platform

The 1,3-difluoro-2-nitrobenzene starting material used to synthesize the target compound contains two fluorine atoms that are both activated by the ortho-nitro group for nucleophilic aromatic substitution . The first SNAr event installs the Boc-piperazine at the 3-fluoro position with 96.5% yield as demonstrated in patent US07582760B2 . Critically, the remaining fluorine at the 1-position (ortho to nitro, meta to piperazine) remains in the product and is potentially available for a second, orthogonal SNAr reaction with a different nucleophile. This creates a sequential functionalization platform that is not available with mono-fluorinated or non-fluorinated analogs. The 2-fluoro-6-nitrophenyl isomer (CAS 1233958-36-5) does not offer the same sequential SNAr potential because both substituents are positioned differently relative to the nitro activating group.

Sequential functionalization SNAr orthogonality Diversity-oriented synthesis

Optimal Application Scenarios for tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate (CAS 915135-20-5)


Diversity-Oriented Synthesis of N-Arylpiperazine Libraries with Orthogonal Functionalization Handles

The 96.5% synthetic yield and the retention of a second activated aryl fluorine make CAS 915135-20-5 an ideal core intermediate for diversity-oriented synthesis . Following Boc-deprotection, the free piperazine NH can be functionalized (e.g., via amide coupling, sulfonylation, or reductive amination) while the remaining aryl fluorine can undergo a second SNAr reaction with amines, alkoxides, or thiols. This orthogonal reactivity allows a single batch of the compound to generate hundreds of structurally diverse final compounds for high-throughput screening campaigns.

Kinase Inhibitor Lead Optimization Requiring Defined Fluoro-Aryl Pharmacophore Vectors

In kinase drug discovery, the position of fluorine substituents on aryl rings critically influences selectivity by modulating interactions with the hydrophobic back pocket and the gatekeeper residue [1]. The 3-fluoro orientation in CAS 915135-20-5 presents a distinct vector compared to 4-fluoro or non-fluorinated analogs, which may be essential for achieving selectivity within closely related kinase families. The computed XLogP3 of 2.6 and six hydrogen-bond acceptors place this scaffold within favorable property space for CNS-penetrant or peripherally restricted kinase inhibitor programs [2].

CNS Drug Discovery Programs Targeting GPCRs and Ion Channels

N-Arylpiperazines are privileged scaffolds in CNS drug discovery, appearing in antipsychotics, antidepressants, and serotonin receptor modulators [3]. The Boc protection in CAS 915135-20-5 provides a convenient handle for solid-phase or solution-phase library synthesis. Following nitro group reduction to the corresponding aniline, the resulting amino group can be further diversified. The 3-fluoro substituent may enhance metabolic stability by blocking oxidative metabolism at that position, a well-established advantage of fluorine incorporation in medicinal chemistry. The single additional hydrogen-bond acceptor relative to non-fluorinated analogs may also contribute to target binding affinity [4].

Process Chemistry Scale-Up Enabled by High-Yielding, Mild-Condition Synthesis

The synthesis of CAS 915135-20-5 proceeds in 96.5% yield at room temperature in 30 minutes using inexpensive K2CO3 as base and DMSO as solvent . This protocol is amenable to scale-up for medicinal chemistry support and early process development. The near-quantitative yield minimizes purification requirements (the crude product is obtained as a yellow oil after simple aqueous workup), reducing solvent consumption and chromatography costs. Procurement of the compound rather than in-house synthesis may still be preferred when the downstream chemistry requires specialized expertise, but the published protocol demonstrates that large-scale access is feasible.

Quote Request

Request a Quote for tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.